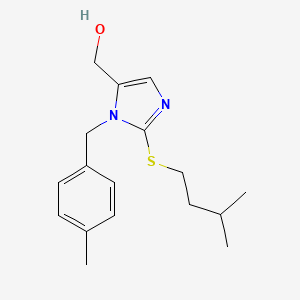

(2-(isopentylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol

Description

(2-(Isopentylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol is an imidazole derivative characterized by:

- A methanol group at position 5 of the imidazole ring.

- A 4-methylbenzyl substituent at position 1.

- An isopentylthio (3-methylbutylthio) group at position 2.

Below, we compare it with structurally analogous imidazole derivatives to infer its properties.

Properties

IUPAC Name |

[2-(3-methylbutylsulfanyl)-3-[(4-methylphenyl)methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2OS/c1-13(2)8-9-21-17-18-10-16(12-20)19(17)11-15-6-4-14(3)5-7-15/h4-7,10,13,20H,8-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGHRVWWDOEHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CN=C2SCCC(C)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(isopentylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions One common approach is to start with the imidazole ring, which is then functionalized with the isopentylthio and 4-methylbenzyl groups through nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Reduction/Oxidation of the Alcohol Group

The primary alcohol group (-CH2OH) on the imidazole ring may undergo oxidation or reduction under specific conditions. For example:

-

Oxidation : Using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent could convert the alcohol to a ketone or carboxylic acid, depending on the conditions .

-

Reduction : While reduction of alcohols is less common, sodium borohydride (NaBH4) has been used to stabilize similar imidazole-alcohol derivatives, as seen in the synthesis of (1H-imidazol-2-yl)methanol (yields: 45–78%) .

Table 1: Reaction Conditions for Alcohol Modifications in Imidazole Derivatives

| Reaction Type | Reagent/Conditions | Yield | Source Compound |

|---|---|---|---|

| Reduction | NaBH4 in MeOH, 5–20°C, 1–3 h | 45–78% | (1H-Imidazol-2-yl)methanol |

| Oxidation | PCC in CH2Cl2, RT | N/A | Analogous alcohols |

Thioether Functionalization

The isopentylthio group (-S-(CH2)2CH(CH3)2) may participate in:

-

Oxidation : Reaction with hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) could yield sulfoxide or sulfone derivatives .

-

Alkylation/Substitution : Nucleophilic substitution at the sulfur atom using alkyl halides or cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 2: Thioether Reactivity in Heterocyclic Systems

| Reaction | Reagent/Conditions | Outcome | Example from Literature |

|---|---|---|---|

| Sulfoxidation | H2O2, AcOH, 0°C | Sulfoxide formation | Thioimidazole derivatives |

| Sulfone Formation | mCPBA, CH2Cl2, RT | Sulfone product | Arylthioethers |

Benzyl Group Modifications

The 4-methylbenzyl substituent may undergo:

-

Electrophilic Aromatic Substitution (EAS) : Bromination or nitration at the para-position relative to the methyl group .

-

Hydrogenolysis : Catalytic hydrogenation (H2/Pd-C) to remove the benzyl protecting group, though steric hindrance from the imidazole ring may affect efficiency .

Imidazole Ring Reactivity

The 1H-imidazole core is susceptible to:

-

N-Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Coordination Chemistry : Binding to transition metals (e.g., Zn²⁺, Cu²⁺) via the N3 atom, altering electronic properties .

Esterification and Protection

The alcohol group could be protected as a silyl ether (e.g., TBSCl) or ester (e.g., acetyl chloride) to prevent unwanted side reactions during multi-step syntheses .

Key Challenges and Research Gaps

-

No direct studies on (2-(isopentylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol were identified in the reviewed literature.

-

Predictions rely on analogous systems, which may not account for steric or electronic effects from the unique substituents.

-

Experimental validation is critical, particularly for regioselectivity in EAS and stability under oxidative conditions.

Suggested Future Studies

-

Oxidative Pathways : Systematic screening with H2O2, mCPBA, and other oxidants.

-

Catalytic Functionalization : Explore C–S bond activation using palladium or nickel catalysts.

-

Biological Activity : Assess pharmacological potential post-derivatization (e.g., sulfone analogs for kinase inhibition).

Scientific Research Applications

Chemistry

-

Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution.

Reaction Type Description Oxidation The methanol group can be oxidized to form aldehydes or carboxylic acids. Reduction It can be reduced to modify functional groups on the imidazole ring. Substitution The isopentylthio and 4-methylbenzyl groups can be replaced with other functional groups.

Biology

- Enzyme Inhibition Studies : The unique structure allows for investigations into enzyme inhibition and protein interactions. This property is crucial for drug discovery and development, particularly in targeting specific biochemical pathways.

- Therapeutic Potential : Preliminary studies suggest that the compound may exhibit biological activity relevant to therapeutic applications, particularly in the context of kinase inhibition. For instance, it has been identified as a potential inhibitor of LATS kinases, which are involved in various cellular processes .

Industrial Applications

- Production of Specialty Chemicals : The compound can be utilized in the production of specialty chemicals that require specific properties derived from its unique structure.

- Material Science : Its chemical properties may be harnessed in developing materials with tailored functionalities for applications in electronics or coatings.

Case Study 1: Kinase Inhibition

A study highlighted the compound's ability to inhibit LATS2 kinase activity, promoting nuclear translocation of the YAP protein. This mechanism suggests potential applications in cancer therapies where YAP/TAZ signaling pathways are implicated .

Case Study 2: Organic Synthesis Applications

Research demonstrated the use of (2-(isopentylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol as a key intermediate in synthesizing novel heterocycles with enhanced biological activity . The compound's reactivity profile allows for diverse modifications leading to new derivatives with potential pharmacological benefits.

Mechanism of Action

The mechanism of action of (2-(isopentylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, while the isopentylthio and 4-methylbenzyl groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Imidazole Derivatives

Key Observations:

Methanol Group: All listed compounds share a methanol substituent, which enhances hydrophilicity and enables hydrogen bonding. The position of the methanol group (e.g., 4 vs. 5 on the imidazole ring) affects molecular polarity and solubility .

Aromatic Substituents: The 4-methylbenzyl group in the target compound increases lipophilicity compared to simpler phenyl or methoxybenzyl groups in analogues .

Thioether vs. Thiol Groups :

- The isopentylthio group in the target compound is a thioether, which is more stable than the thiol (-SH) group in ’s compound. Thioethers are less reactive toward oxidation, suggesting better pharmacokinetic properties .

Physicochemical Properties

Table 2: Comparative Physical Data

Analysis:

- Melting Points : The chloromethyl-nitroimidazole derivative () has a higher melting point (120°C) due to its nitro and chloromethyl groups, which enhance crystallinity .

- Solubility: The target compound’s isopentylthio and 4-methylbenzyl groups likely reduce water solubility compared to simpler methanol-substituted imidazoles (e.g., ).

- Spectroscopy: Methanol groups typically show O-H stretches near 3350 cm⁻¹ in IR, while thiols exhibit S-H stretches around 2550 cm⁻¹ .

Biological Activity

(2-(isopentylthio)-1-(4-methylbenzyl)-1H-imidazol-5-yl)methanol is a synthetic compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an imidazole ring substituted with an isopentylthio group and a 4-methylbenzyl moiety, which may influence its biological interactions.

Pharmacological Activities

Research indicates that imidazole derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Imidazole compounds have been shown to possess antibacterial and antifungal properties. Studies on similar derivatives suggest that they can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Some imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in xenograft models .

- Anti-inflammatory Effects : Imidazole-based compounds are also investigated for their potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

The specific mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors. For example, they may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways .

- Receptor Modulation : Compounds in this class may interact with various receptors, modulating signaling pathways that lead to cellular responses such as apoptosis in cancer cells or inhibition of inflammatory mediators .

Case Studies and Research Findings

Several studies have explored the biological activity of related imidazole compounds:

- Antibacterial Activity : A study reported that methanolic extracts of related imidazole compounds exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating potent effects .

- Antitumor Effects : Research involving similar compounds demonstrated their ability to suppress tumor growth in mouse models. These studies highlighted the importance of structural modifications in enhancing bioactivity .

- In Silico Studies : Computational studies have suggested that certain structural features of imidazole derivatives enhance their binding affinity to target proteins involved in disease processes, supporting the rationale for further development as therapeutic agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.